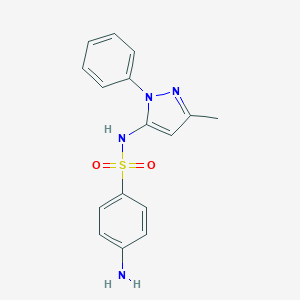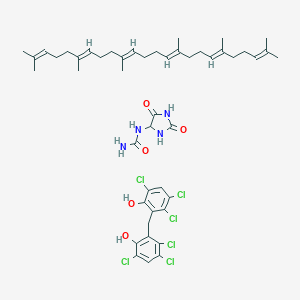
delta-Carotene
描述
准备方法
Synthetic Routes and Reaction Conditions: : Delta-Carotene can be synthesized through various chemical reactions. One common method involves the use of Wittig reactions or Grignard compounds . These reactions typically involve the selective condensation of carbonyl compounds and the homo-dimerization reaction, as well as the selective coupling reaction of Csp2–Csp2 .
Industrial Production Methods: : In industrial settings, this compound is often produced through chemical synthesis. This method involves the use of high-performance liquid chromatography (HPLC) to resolve the major carotenoids . The HPLC method uses a C30 column at 20°C with a gradient consisting of methanol, methyl-tert-butyl ether, and water .
化学反应分析
Types of Reactions: : Delta-Carotene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to prevent the degradation of the compound .
Major Products: : The major products formed from these reactions include different isomers of carotenoids and their derivatives .
科学研究应用
Delta-Carotene has a wide range of scientific research applications in various fields:
Chemistry: : In chemistry, this compound is used as a precursor for the synthesis of other carotenoids and related compounds .
Biology: : In biology, this compound plays a crucial role in photosynthesis and is studied for its antioxidant properties .
Medicine: : In medicine, this compound is researched for its potential health benefits, including its role in preventing chronic diseases such as cancer and cardiovascular diseases .
Industry: : In the industry, this compound is used as a natural pigment in food and cosmetics .
作用机制
Delta-Carotene exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . It also modulates various signaling pathways, including the TNF signaling pathway and the sphingomyelin signaling pathway . Additionally, this compound interacts with transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-κB (NF-κB) .
相似化合物的比较
Delta-Carotene is similar to other carotenoids such as alpha-carotene, beta-carotene, gamma-carotene, and lycopene . it is unique in its structure, having an ε-ring at one end and an uncyclized ψ at the other end . This structural difference gives this compound distinct properties and functions compared to other carotenoids .
Similar Compounds
- Alpha-Carotene
- Beta-Carotene
- Gamma-Carotene
- Lycopene
This compound stands out due to its unique structure and the specific roles it plays in biological processes .
属性
IUPAC Name |
(6R)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIYGODPCLMGQH-GOXCNPTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315574 | |
| Record name | ε,ψ-Carotene, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | delta-Carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31063-33-9 | |
| Record name | ε,ψ-Carotene, (6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31063-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Carotene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ε,ψ-Carotene, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.-CAROTENE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154Q4PNZ1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta-Carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C | |
| Record name | delta-Carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of δ-carotene?
A1: δ-Carotene is a precursor to other carotenoids, particularly α-carotene, which is a provitamin A carotenoid. This means the human body can convert α-carotene into vitamin A (retinol), essential for vision, growth, and immune function. In plants, carotenoids like δ-carotene play crucial roles in photosynthesis by absorbing light energy and protecting chlorophyll from photodamage [].
Q2: How does the presence of δ-carotene impact the aroma of fruits like tomatoes and watermelons?
A2: Research suggests that the type of carotenoid present in fruits significantly influences their aroma profile. Tomatoes and watermelons accumulating primarily lycopene tend to have higher levels of noncyclic norisoprenoids like geranial and farnesyl acetone, likely derived from lycopene itself []. In contrast, the presence of δ-carotene in orange-fleshed tomatoes was associated with detectable levels of α-ionone [], indicating a potential link between δ-carotene and specific aroma volatiles.
Q3: What is unique about the carotenoid composition of lettuce and how does this relate to the study of lycopene cyclases?
A3: Lettuce stands out from other leafy green vegetables due to the presence of lactucaxanthin, a carotenoid with two epsilon-end-groups rarely found in other plants []. This characteristic makes lettuce an ideal model for studying the effects of inhibitors on the enzymes responsible for forming beta and epsilon rings in carotenoids, specifically lycopene beta-cyclase and lycopene epsilon-cyclase [].
Q4: How do lycopene beta-cyclase (LCYB) and lycopene epsilon-cyclase (LCYE) differ in their activities and what is the significance of their differential expression?
A4: Both LCYB and LCYE utilize lycopene as a substrate, but their products differ []. LCYB catalyzes the formation of two beta rings, resulting in β-carotene, while LCYE adds only one epsilon ring, producing δ-carotene []. This difference highlights a control mechanism in carotenoid biosynthesis where the relative expression of these enzymes dictates the types and proportions of carotenoids produced in specific plant tissues []. For instance, in maize, differential expression of LcyB and LcyE contributes to the distinct carotenoid profiles observed in the endosperm and embryo [].
Q5: What happens to carotenoid biosynthesis in maize lacking functional LCYB?
A5: The absence of functional LCYB in maize leads to the accumulation of unusual carotenoids like δ-carotene, ε-carotene, and lactucaxanthin in the endosperm []. This observation suggests that LCYE, in the absence of its usual LCYB counterpart, can utilize lycopene to produce these alternative cyclic carotenoids [], highlighting the potential for LCYE to exhibit broader substrate specificity under certain conditions.
Q6: How does the Del mutation in tomatoes affect δ-carotene accumulation and what does this reveal about the genetic control of carotenoid biosynthesis?
A6: The dominant Del mutation in tomatoes results in the accumulation of δ-carotene at the expense of lycopene, leading to orange fruit color []. This mutation maps to the gene encoding lycopene epsilon-cyclase (CrtL-e) and causes an upregulation of CrtL-e expression specifically during fruit ripening []. This finding suggests that the Del mutation is likely an allele of the CrtL-e gene, highlighting the direct influence of this gene on δ-carotene levels and demonstrating how mutations in carotenoid biosynthesis genes can significantly alter fruit color [, ].
Q7: How does the structure of δ-carotene compare to that of α-carotene, and what is the significance of their chirality?
A7: Both δ-carotene and α-carotene are carotene isomers, meaning they share the same molecular formula (C40H56) but have different structural arrangements. δ-Carotene possesses one epsilon-ring and one psi-end group, while α-carotene has one beta-ring and one epsilon-ring. The specific chirality at the C(6) position of δ-carotene has been confirmed to be identical to that of naturally occurring α-carotene and ε-carotene [].
Q8: What are the structural changes observed in plastids during the ripening of high-δ-carotene tomato mutants?
A8: During the ripening of tomato mutants with high δ-carotene content, the chloroplasts undergo a transformation into chromoplasts []. This process involves the breakdown of chloroplast lamellae and a concurrent increase in osmiophilic globules []. Notably, membranes originating from the inner membrane of the chloroplast envelope proliferate and form various configurations, and δ-carotene crystals develop in association with these newly formed membranes [].
Q9: What is the significance of the "B" locus in tomatoes and how does it relate to carotenoid accumulation?
A9: The "B" locus in tomatoes is associated with the hyperaccumulation of β-carotene in the fruit []. This locus appears to be homologous to the chromosomal region in pepper where the capsanthin-capsorubin synthase (Ccs) gene, involved in the biosynthesis of specific carotenoids, is located []. This observation suggests a potential link between the "B" locus and genes influencing carotenoid biosynthesis, although further research is needed to confirm this connection.
Q10: What is the potential of utilizing genetic engineering to enhance carotenoid content in crops like gojiberry?
A10: Genetic engineering holds promise for improving the nutritional value of crops like gojiberry by enhancing their carotenoid content. Research has shown that introducing carotenogenic genes from gojiberry, such as those encoding phytoene synthase and lycopene epsilon-cyclase, into tobacco plants successfully increased β-carotene levels in the leaves and flowers []. This finding indicates the potential for utilizing similar approaches to improve the biosynthesis of beneficial carotenoids in gojiberry and other crops.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



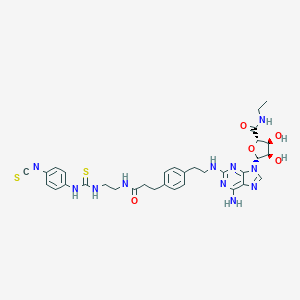
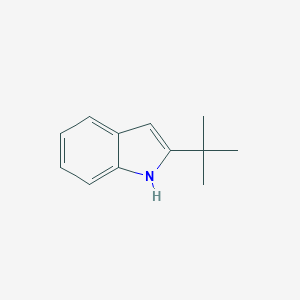
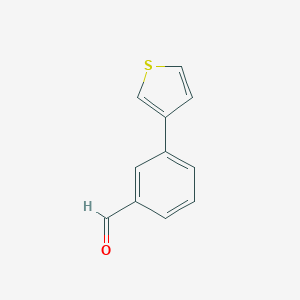
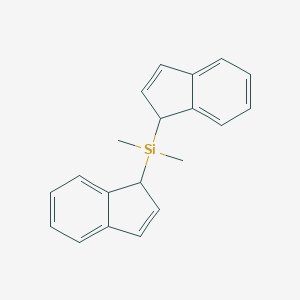

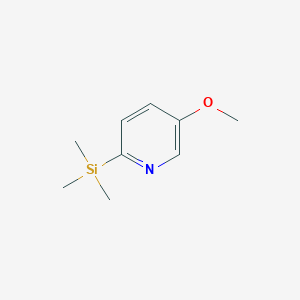

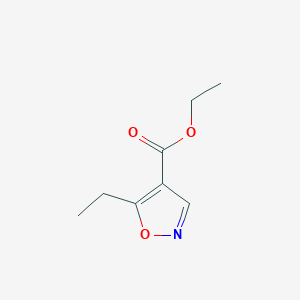
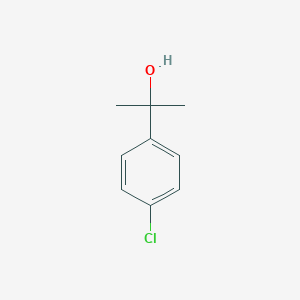
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)

